Simvastatin Acid-d3 Ammonium Salt
CAS No.:
Cat. No.: VC0212566
Molecular Formula: C25H36D3O6.NH4
Molecular Weight: 456.63
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C25H36D3O6.NH4 |
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Molecular Weight | 456.63 |
Introduction
CHEMICAL PROPERTIES AND STRUCTURE
Simvastatin Acid-d3 Ammonium Salt possesses a molecular formula of C25H36D3O6.NH4 and a molecular weight of 456.63 g/mol . The non-deuterated version has a CAS number of 139893-43-9 and a slightly lower molecular weight of 453.61 g/mol, reflecting the mass difference between hydrogen and deuterium atoms .
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ammonium (3R,5R)-7-((1S,2S,6R,8S,8aR)-2,6-dimethyl-8-((2-methyl-2-(methyl-d3)butanoyl)oxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)-3,5-dihydroxyheptanoate . This complex nomenclature reflects the compound's intricate stereochemistry, which is crucial for its biological activity.
The structure features a naphthalene core with multiple chiral centers that must maintain specific configurations for optimal activity. The deuterium labeling occurs specifically at the methyl group of the 2,2-dimethylbutanoyl moiety, creating a trideuterated (-CD3) group that serves as an isotopic marker without significantly altering the compound's pharmacological properties .
PHYSICAL AND CHEMICAL CHARACTERISTICS
Simvastatin Acid-d3 Ammonium Salt exhibits specific physicochemical properties that influence its handling, storage, and application in research settings. Understanding these characteristics is essential for maintaining compound integrity and ensuring reliable experimental outcomes.
Solubility Profile
The compound demonstrates differential solubility across various solvents, as detailed in the following table:
Solvent | Solubility at 25°C |
---|---|
DMSO | 15 mg/mL (33.06 mM) |
Ethanol | 5 mg/mL (11.02 mM) |
Water | 2 mg/mL (4.4 mM) |
This solubility profile, derived from the non-deuterated version, generally applies to the deuterated compound as well, with only minimal differences expected . The moderate water solubility reflects the compound's amphipathic nature, with both polar and nonpolar structural elements.
Physical Appearance and Stability
Simvastatin Acid-d3 Ammonium Salt typically appears as a white to off-white solid . The compound demonstrates reasonable stability under appropriate storage conditions but may degrade when exposed to extreme temperatures, humidity, or strong oxidizing agents .
For optimal preservation, storage at -20°C is recommended, and the compound should be protected from light and moisture . Under these conditions, most suppliers assign a default re-test period of 5 years for isotope-labeled compounds, reflecting their relative stability when properly maintained .
SYNTHESIS AND PRODUCTION
The synthesis of Simvastatin Acid-d3 Ammonium Salt involves sophisticated chemical processes to ensure precise placement of the deuterium atoms while maintaining the complex stereochemistry essential for biological activity.
Synthetic Approaches
One documented approach for synthesizing the non-deuterated simvastatin ammonium salt begins with lovastatin as the starting material . The process typically involves:
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Hydrolysis of lovastatin to open the lactone ring and generate monacolin J acid
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Acylation of the C8 hydroxyl group using an appropriate acyl donor in the presence of acyltransferase
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pH adjustment of the reaction solution to precipitate simvastatin acid
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Conversion of the precipitated acid to the ammonium salt form through controlled addition of ammonia
For the deuterated version, the synthesis incorporates deuterium-labeled precursors at the appropriate stage, typically during the acylation step. The deuterium-labeled acyl donor contains the trideuterated methyl group that will be incorporated into the final structure .
Purification and Quality Control
Following synthesis, the compound undergoes rigorous purification procedures, typically involving chromatographic techniques to ensure high purity . Quality control measures include high-performance liquid chromatography (HPLC) analysis, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm structural integrity and isotopic purity . Commercial preparations typically specify a purity of greater than 95% as determined by HPLC .
BIOLOGICAL ACTIVITY AND MECHANISM OF ACTION
Simvastatin Acid-d3 Ammonium Salt mirrors the biological activity of its non-deuterated counterpart while providing the added benefit of isotopic traceability for research applications.
Inhibition of Hydroxymethylglutaryl-Coenzyme A Reductase
The primary mechanism of action involves potent inhibition of hydroxymethylglutaryl-coenzyme A reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis . Simvastatin acid demonstrates exceptional potency in this regard, with a reported inhibition constant (Ki) of approximately 0.12-0.2 nanomolar . This high-affinity binding disrupts the enzyme's catalytic activity, thereby reducing cholesterol production in hepatocytes.
Cellular Effects
Beyond HMGCR inhibition, simvastatin acid ammonium salt has demonstrated additional cellular effects that may contribute to its therapeutic profile:
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Reduction of reactive oxygen species (ROS) production in human cardiomyocytes treated with indoxyl sulfate, with decreases ranging from 8.9% to 43% at concentrations of 0.1–20 μM over 24 hours
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Modulation of Organic Anion Transporting Polypeptide 3A1 (OATP3A1) expression in cardiomyocytes and OATP3A1-expressing HEK293 cells
These secondary effects may contribute to the pleiotropic benefits observed with statin therapy beyond mere cholesterol reduction, though further research is needed to fully elucidate these mechanisms.
APPLICATIONS IN RESEARCH
Simvastatin Acid-d3 Ammonium Salt serves as a valuable research tool across multiple disciplines, with applications spanning from analytical chemistry to pharmacology and drug development.
Analytical Applications
The compound's primary utility lies in its role as an internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis . When added to biological samples at a known concentration, it enables accurate quantification of endogenous simvastatin acid by providing a reference point that corrects for variations in sample preparation and instrument response .
The three deuterium atoms create a mass shift of +3 Daltons relative to the non-deuterated compound, allowing clear differentiation between the internal standard and the analyte of interest while maintaining nearly identical chromatographic behavior .
Pharmacokinetic Studies
Simvastatin Acid-d3 Ammonium Salt plays a crucial role in pharmacokinetic investigations of simvastatin metabolism and disposition . Research has revealed complex interconversion pharmacokinetics between simvastatin (the lactone prodrug) and simvastatin acid (the active metabolite), with the equilibrium generally favoring acid formation .
In one study using canine models, researchers employed deuterated standards to investigate the influence of gemfibrozil on simvastatin metabolism, revealing that the interaction affected elimination pathways rather than distribution parameters . Such studies enhance understanding of drug-drug interactions that may impact clinical outcomes.
Metabolic Pathway Elucidation
The compound assists researchers in mapping the metabolic fate of simvastatin in biological systems . Simvastatin undergoes extensive first-pass metabolism in the liver, involving both chemical and enzymatic processes:
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Initial conversion from the inactive lactone to the active β-hydroxyacid form through spontaneous chemical hydrolysis and enzyme-mediated processes by carboxyesterases
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Subsequent oxidative metabolism primarily mediated by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, with secondary contributions from CYP2C8 and CYP2C9
The deuterated standard enables precise tracking of these transformations through various biological compartments, providing insights that inform both basic science and clinical applications.
COMPARISON WITH RELATED COMPOUNDS
Simvastatin Acid-d3 Ammonium Salt belongs to a broader family of statin compounds and related derivatives. Understanding its relationship to these compounds provides valuable context for its applications and properties.
Comparison with Other Statin Derivatives
The following table compares key properties of Simvastatin Acid-d3 Ammonium Salt with related compounds:
Compound | Molecular Weight (g/mol) | Form | Primary Use | Key Differentiating Features |
---|---|---|---|---|
Simvastatin Acid-d3 Ammonium Salt | 456.63 | Acid, ammonium salt, deuterated | Research standard | Contains three deuterium atoms for isotopic labeling |
Simvastatin Acid Ammonium Salt | 453.61 | Acid, ammonium salt | Active metabolite | Non-deuterated form of the active compound |
Simvastatin | 418.57 | Lactone | Clinical medication | Prodrug requiring metabolic activation |
Simvastatin-d3 | 421.58 | Lactone, deuterated | Research standard | Deuterated prodrug form |
Simvastatin Acid Sodium Salt | 459.60 | Acid, sodium salt | Active metabolite (alternative salt) | Contains sodium instead of ammonium counterion |
This comparison highlights the structural relationships and functional distinctions between these compounds within the statin family .
Comparison with Other HMG-CoA Reductase Inhibitors
When compared to other statins used clinically, simvastatin demonstrates intermediate potency and pharmacokinetic properties:
Statin | Relative Potency | Metabolism | Distinctive Properties |
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Simvastatin | Moderate | Extensive CYP3A4/5 | Prodrug (lactone) requiring activation |
Atorvastatin | High | CYP3A4 | Higher potency, longer half-life |
Rosuvastatin | Very High | Minimal | Higher bioavailability, more hydrophilic |
Pravastatin | Low | Non-CYP | Hydrophilic, less protein binding |
Lovastatin | Low | Extensive CYP3A4 | Natural product, similar structure to simvastatin |
This comparative context helps researchers select appropriate standards and interpret findings across different statin studies .
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